BenchChemオンラインストアへようこそ!

1,3-Diazabicyclo[3.2.1]octane

Medicinal chemistry Scaffold hopping Structure-activity relationship

This unsubstituted 1,3-diazabicyclo[3.2.1]octane scaffold possesses a unique [3.2.1] bridged architecture with nitrogen atoms at the 1- and 3-bridgehead positions, dictating its nucleophilicity and 3D conformation. It is structurally distinct from the 3,8- and 1,4-isomers, making it non-interchangeable for SAR studies, CNS receptor bioisostere replacement, KRAS G12D scaffold hopping, or β-lactamase inhibitor development. Procure research-grade material (≥98%) to ensure reproducible results in N-functionalization chemistry.

Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
CAS No. 20419-27-6
Cat. No. B3325029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diazabicyclo[3.2.1]octane
CAS20419-27-6
Molecular FormulaC6H12N2
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESC1CN2CC1CNC2
InChIInChI=1S/C6H12N2/c1-2-8-4-6(1)3-7-5-8/h6-7H,1-5H2
InChIKeyDWGZFVFPZSVCJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diazabicyclo[3.2.1]octane (CAS 20419-27-6): Chemical Identity and Procurement Baseline


1,3-Diazabicyclo[3.2.1]octane (CAS 20419-27-6), molecular formula C6H12N2 and molecular weight 112.17, is a saturated bicyclic diazine scaffold characterized by a [3.2.1] bridged architecture containing two nitrogen atoms positioned at the 1- and 3-bridgehead positions . The unsubstituted parent scaffold is commercially available at research quantities with typical catalog purity specifications of 95%+ to 98% . This compound is structurally distinct from the well-studied 3,8-diazabicyclo[3.2.1]octane (CAS 280-06-8) isomer, with divergent dipole alignment and hydrogen-bonding capacity that critically influence reactivity and biological compatibility .

Why 1,3-Diazabicyclo[3.2.1]octane Cannot Be Substituted with Isomeric or Structurally Analogous Diazabicycles


The [3.2.1] diazabicyclic scaffold family contains multiple positional isomers (1,3- vs. 2,7- vs. 3,8- vs. 1,4-) that are not interchangeable in synthetic or biological applications. The 1,3-isomer (CAS 20419-27-6) possesses a unique bridgehead nitrogen geometry that governs its nucleophilicity, basicity, and three-dimensional molecular conformation. Generic substitution with the 3,8-diazabicyclo[3.2.1]octane isomer (CAS 280-06-8) or the commercially dominant 1,4-diazabicyclo[2.2.2]octane (DABCO, CAS 280-57-9) introduces fundamentally different nitrogen positioning, protonation states, and ring strain profiles [1]. Furthermore, the unsubstituted 1,3-diazabicyclo[3.2.1]octane scaffold serves as the specific core template for derivatization into pharmacologically active compounds, where the 1,3-nitrogen arrangement is a precise requirement for target binding. Substitution with an isomeric scaffold would yield a different chemotype with altered or abolished activity, making the correct isomer non-negotiable for structure-activity relationship (SAR) studies and patent prosecution [2].

Quantitative Differentiation of 1,3-Diazabicyclo[3.2.1]octane (CAS 20419-27-6) vs. Closest Structural Analogs and Alternatives


1,3-Diazabicyclo[3.2.1]octane vs. 3,8-Diazabicyclo[3.2.1]octane: Structural Differentiation with Critical Impact on Biological Compatibility

The 1,3-diazabicyclo[3.2.1]octane scaffold differs fundamentally from its more widely studied 3,8-isomer (CAS 280-06-8) in both dipole alignment and hydrogen-bonding capacity. These physicochemical differences are not trivial; they directly influence reactivity in synthetic transformations and, more critically, biological activity when the scaffold is incorporated into drug candidates . While both share the same molecular formula (C6H12N2) and molecular weight, the 1,3-isomer's specific nitrogen placement yields distinct three-dimensional electrostatic potential surfaces and protonation behavior that cannot be replicated by the 3,8-isomer. In drug discovery contexts where the diazabicyclo[3.2.1]octane core is incorporated as a piperazine bioisostere, the choice between the 1,3- and 3,8-isomers represents a critical SAR decision point, as the two scaffolds project substituents into different regions of three-dimensional space and engage hydrogen-bonding partners with different geometric constraints.

Medicinal chemistry Scaffold hopping Structure-activity relationship

1,3-Diazabicyclo[3.2.1]octane vs. 1,4-Diazabicyclo[2.2.2]octane (DABCO): Fundamental Scaffold Divergence for Different Applications

A common confusion in procurement arises between 1,3-diazabicyclo[3.2.1]octane and 1,4-diazabicyclo[2.2.2]octane (DABCO, CAS 280-57-9). These are entirely different chemical entities with distinct structures, properties, and application profiles. DABCO possesses a [2.2.2] bicyclic architecture with nitrogen atoms at the bridgehead positions, conferring exceptional nucleophilicity and basicity (pKa ~8.8 for the conjugate acid) that underpins its widespread use as a polyurethane catalyst, Baylis-Hillman reaction catalyst, and Lewis base [1]. In contrast, the [3.2.1] scaffold of 1,3-diazabicyclo[3.2.1]octane incorporates different ring strain, nitrogen basicity modulation, and conformational rigidity, making it unsuitable as a direct DABCO substitute in established catalytic protocols . Conversely, the [3.2.1] scaffold has emerged as a privileged core in medicinal chemistry, particularly as a conformationally constrained piperazine replacement, whereas the DABCO scaffold is rarely employed for this purpose.

Organocatalysis Polymer chemistry Lewis base catalysis

Commercial Availability: Differentiated Purity Specifications for Research-Grade Procurement

Commercially, 1,3-diazabicyclo[3.2.1]octane (CAS 20419-27-6) is available as a research-grade chemical from multiple suppliers with specified purity levels. Documented purity specifications range from 95%+ to 98% . This purity tier is consistent with the compound's role as a synthetic intermediate and scaffold for derivatization rather than a final active pharmaceutical ingredient. The compound requires storage in a cool, dry place for long-term stability . In contrast, the structurally related 1,4-diazabicyclo[2.2.2]octane (DABCO) is manufactured at industrial scale with broader purity specifications suitable for bulk catalytic applications [1]. This difference in commercial grade and scale reflects the divergent application domains of the two scaffolds and informs appropriate procurement decisions based on intended use.

Chemical procurement Research reagents Quality specifications

1,3-Diazabicyclo[3.2.1]octane as a Bioisostere Template: Enabled vs. Disabled Applications Across Diazabicyclic Isomers

The 1,3-diazabicyclo[3.2.1]octane scaffold and its closely related 3,8-isomer have been extensively explored as conformationally constrained piperazine bioisosteres in central nervous system (CNS) drug discovery. The 3,8-isomer has been incorporated into compounds targeting neuronal nicotinic acetylcholine receptors (nAChRs), with one derivative demonstrating a Ki of 4.1 ± 0.21 nM at the α4β2 nAChR subtype and significant in vivo analgesia at subcutaneous doses of 1 mg/kg lasting approximately 45 minutes in the mouse hot plate assay [1]. Similarly, 3-cinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane demonstrated intraperitoneal ED50 values of 46.5, 75.8, and 143 in analgesic assays depending on test conditions [2]. The 1,3-isomer scaffold (CAS 20419-27-6) represents a distinct regiochemical starting point for parallel medicinal chemistry exploration, wherein the altered nitrogen positioning is expected to modulate target engagement, subtype selectivity, and physicochemical properties relative to the 3,8-series. For SAR-driven optimization, access to the unsubstituted 1,3-scaffold is essential for generating diverse analog libraries and probing the pharmacophoric requirements of specific biological targets.

Drug discovery Bioisosterism Central nervous system

3,8-Diazabicyclo[3.2.1]octane vs. 1,3-Diazabicyclo[3.2.1]octane: Structural Requirements in KRAS G12D Inhibitor Development

The 3,8-diazabicyclo[3.2.1]octane scaffold serves as a critical structural component in MRTX-1133, a non-covalent, orally bioavailable inhibitor of the KRAS G12D oncogenic mutant protein [1]. MRTX-1133 binds KRAS G12D with sub-picomolar affinity, occupying the Switch II pocket to disrupt SOS1-mediated guanine nucleotide exchange and downstream RAF1 signaling . The compound demonstrates potent cellular activity, inhibiting ERK phosphorylation in AsPC-1 pancreatic cancer cells, and achieves tumor regression in in vivo efficacy studies . The specific geometry of the 3,8-diazabicyclo[3.2.1]octane moiety is integral to the inhibitor's binding pose within the Switch II pocket, and substitution with the 1,3-isomer (CAS 20419-27-6) would alter the vector of attached pharmacophoric elements, likely abolishing or severely attenuating target engagement. For researchers developing next-generation KRAS inhibitors or exploring scaffold hopping strategies, the 1,3-diazabicyclo[3.2.1]octane scaffold offers a distinct isomeric starting point with potentially differentiated binding profiles, synthetic accessibility, and intellectual property space.

Oncology KRAS G12D Targeted therapy Kinase inhibitor

β-Lactamase Inhibition: Market-Validated Diazabicyclooctane Scaffolds and the 1,3-Isomer as a Differentiated Alternative

The diazabicyclooctane (DBO) scaffold class has achieved clinical and commercial validation as β-lactamase inhibitors (BLIs), with avibactam (containing a functionalized diazabicyclo[2.2.1]heptane core) entering the market in 2015 [1]. Subsequent optimization efforts have focused on diazabicyclooctane derivatives as β-lactamase inhibitors, with extensive patent activity surrounding optically active diazabicyclooctane derivatives and their preparation methods [2][3]. The existing BLI intellectual property landscape is heavily concentrated on specific DBO substitution patterns, with the 1,3-diazabicyclo[3.2.1]octane scaffold (CAS 20419-27-6) representing a structurally differentiated alternative that may offer advantages in serine β-lactamase inhibition profiles, resistance to bacterial efflux, or pharmacokinetic properties. Procurement of the unsubstituted 1,3-scaffold provides a clean starting point for medicinal chemistry programs aiming to develop novel BLIs with freedom to operate outside of established patent estates.

Antibiotic resistance β-Lactamase inhibitors Diazabicyclooctanes Avibactam

Procurement-Driven Application Scenarios for 1,3-Diazabicyclo[3.2.1]octane (CAS 20419-27-6)


Medicinal Chemistry: Generation of 1,3-Diazabicyclo[3.2.1]octane-Derived Compound Libraries for CNS Target Screening

The unsubstituted 1,3-diazabicyclo[3.2.1]octane scaffold serves as a versatile starting material for the parallel synthesis of diverse analog libraries targeting CNS receptors amenable to piperazine bioisostere replacement. As established in Section 3, the 3,8-isomeric scaffold has demonstrated high-affinity binding to α4β2 nAChRs (Ki = 4.1 nM) and in vivo analgesic activity [1]. The 1,3-isomer provides an alternative regiochemical entry point for exploring SAR around nitrogen positioning, potentially yielding differentiated subtype selectivity or physicochemical profiles. Researchers should procure research-grade material (95-98% purity) from qualified suppliers, with appropriate storage in a cool, dry environment . Note: The unsubstituted scaffold itself is a synthetic intermediate, not a finished drug candidate; biological activity requires subsequent derivatization at the secondary amine positions.

Oncology Drug Discovery: Exploring Novel Diazabicyclic Scaffolds for KRAS G12D Inhibition

Building on the clinical validation of 3,8-diazabicyclo[3.2.1]octane-containing KRAS G12D inhibitors such as MRTX-1133 (sub-picomolar target affinity) [1], the 1,3-isomer scaffold (CAS 20419-27-6) represents an attractive starting point for scaffold hopping campaigns aimed at identifying structurally differentiated inhibitors with potentially advantageous IP positioning. The altered nitrogen geometry of the 1,3-scaffold may confer distinct binding interactions with the Switch II pocket of KRAS G12D or altered pharmacokinetic properties. Procurement of the parent scaffold enables rapid analog synthesis through established N-functionalization chemistry at the secondary amine sites, facilitating SAR exploration and hit identification. The commercial availability of the 1,3-scaffold eliminates the need for de novo bicyclic ring construction during early-stage discovery .

Anti-Infective Research: Development of Next-Generation β-Lactamase Inhibitors Based on Differentiated DBO Chemotypes

Diazabicyclooctane (DBO)-based β-lactamase inhibitors represent a clinically validated class of antibacterial agents, with avibactam entering the market in 2015 [1]. The existing patent landscape is heavily populated with specific DBO substitution patterns, creating opportunities for structurally differentiated scaffolds. The 1,3-diazabicyclo[3.2.1]octane scaffold (CAS 20419-27-6) offers a distinct isomeric starting point for the development of novel BLIs with potential advantages in serine β-lactamase inhibition profiles, reduced susceptibility to resistance mechanisms, or improved pharmacokinetic compatibility with partner β-lactam antibiotics . Medicinal chemistry teams can procure the unsubstituted scaffold and employ established synthetic methodologies to generate diverse analog libraries for biochemical screening against clinically relevant β-lactamase enzymes (e.g., KPC, OXA, NDM families).

Synthetic Methodology Development: Exploration of Diazabicyclo[3.2.1]octane Scaffold Functionalization and Derivatization Chemistry

The 1,3-diazabicyclo[3.2.1]octane scaffold presents unique synthetic challenges and opportunities due to its bridged bicyclic architecture and differential reactivity of the two nitrogen positions. Researchers developing novel synthetic methodologies—including N-arylation, N-alkylation, photoredox-mediated functionalization, and asymmetric transformations—require the unsubstituted parent scaffold as a model substrate for reaction optimization and scope demonstration [1]. Procurement of high-purity material (95-98%) ensures reproducible reaction outcomes in methodology studies, where impurities could confound yield calculations or lead to irreproducible results. The scaffold's commercial availability at research scale enables methodology development without the synthetic burden of de novo scaffold construction, accelerating the publication and dissemination of new synthetic methods applicable to the broader diazabicyclic compound class.

Quote Request

Request a Quote for 1,3-Diazabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.